molecular formula C15H11NO2 B14277083 3-(Phenoxyacetyl)benzonitrile CAS No. 166190-02-9

3-(Phenoxyacetyl)benzonitrile

Cat. No.: B14277083
CAS No.: 166190-02-9
M. Wt: 237.25 g/mol
InChI Key: RDYVYYWWEJFVEH-UHFFFAOYSA-N
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Description

3-(Phenoxyacetyl)benzonitrile: , also known by its systematic IUPAC name, is an aromatic organic compound represented by the formula C₆H₅(CN). Its abbreviated form is PhCN. This colorless liquid emits a sweet, bitter almond odor. The compound serves as a precursor to the resin benzoguanamine .

Preparation Methods

a. Ammoxidation of Toluene: The primary industrial method for synthesizing 3-(Phenoxyacetyl)benzonitrile involves ammoxidation of toluene. This process occurs through the reaction of toluene with ammonia and oxygen (or air) at elevated temperatures (400–450 °C): [ C₆H₅CH₃ + \frac{3}{2} O₂ + NH₃ → C₆H₅(CN) + 3 H₂O ]

In the laboratory, alternative routes include:

  • Dehydration of benzamide or benzaldehyde oxime.
  • The Rosenmund–von Braun reaction using cuprous cyanide or NaCN/DMSO and bromobenzene.

Chemical Reactions Analysis

3-(Phenoxyacetyl)benzonitrile undergoes various reactions:

    Hydrolysis: Reacts with amines to form N-substituted benzamides.

    Methanolysis: Yields diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis.

    Coordination Complexes: Forms soluble benzonitrile complexes with transition metals, such as PdCl₂(PhCN)₂. These complexes serve as useful synthetic intermediates.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a versatile precursor for various derivatives.

    Biology: In studies involving coordination complexes and ligand exchange reactions.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the production of benzoguanamine resins.

Mechanism of Action

The precise mechanism by which 3-(Phenoxyacetyl)benzonitrile exerts its effects depends on its specific applications. It may interact with molecular targets and pathways relevant to its intended use.

Comparison with Similar Compounds

While 3-(Phenoxyacetyl)benzonitrile is unique in its structure, it shares similarities with other nitriles. further exploration is needed to identify specific analogues.

Properties

CAS No.

166190-02-9

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

3-(2-phenoxyacetyl)benzonitrile

InChI

InChI=1S/C15H11NO2/c16-10-12-5-4-6-13(9-12)15(17)11-18-14-7-2-1-3-8-14/h1-9H,11H2

InChI Key

RDYVYYWWEJFVEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

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